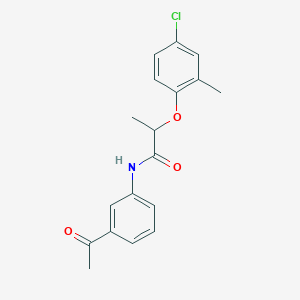

N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide

CAS No.: 13791-88-3

Cat. No.: VC7689368

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13791-88-3 |

|---|---|

| Molecular Formula | C18H18ClNO3 |

| Molecular Weight | 331.8 |

| IUPAC Name | N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide |

| Standard InChI | InChI=1S/C18H18ClNO3/c1-11-9-15(19)7-8-17(11)23-13(3)18(22)20-16-6-4-5-14(10-16)12(2)21/h4-10,13H,1-3H3,(H,20,22) |

| Standard InChI Key | AUCWPLDCUAFMOQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)C |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

N-(3-Acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide belongs to the class of aromatic amides, with the following key structural components:

-

3-Acetylphenyl group: A benzene ring substituted with an acetyl group at the meta position, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions.

-

Propanamide backbone: A three-carbon chain terminating in an amide group, enabling conformational flexibility and participation in intermolecular interactions.

-

4-Chloro-2-methylphenoxy moiety: A chlorinated and methyl-substituted phenoxy group, influencing lipophilicity and steric hindrance.

The molecular formula is C₁₈H₁₈ClNO₃, with a molecular weight of 331.8 g/mol . The presence of both chlorine and methyl groups on the phenoxy ring distinguishes it from related compounds, such as the 4-acetylphenyl analog (CAS 14157-43-8), where substituent positioning alters reactivity and bioactivity.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide typically involves three sequential steps:

-

Chlorination of 2-Methylphenol:

2-Methylphenol undergoes electrophilic aromatic substitution using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst, yielding 4-chloro-2-methylphenol. -

Etherification with 2-Bromopropanoic Acid:

4-Chloro-2-methylphenol reacts with 2-bromopropanoic acid under basic conditions (e.g., K₂CO₃), forming 2-(4-chloro-2-methylphenoxy)propanoic acid via nucleophilic substitution. -

Amidation with 3-Acetylaniline:

2-(4-Chloro-2-methylphenoxy)propanoic acid is coupled with 3-acetylaniline using a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC), resulting in the final amide product.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance reaction efficiency and yield. Automated systems ensure precise control over stoichiometry and temperature, minimizing byproduct formation.

Reactivity and Chemical Transformations

Key Reaction Pathways

-

Oxidation of the Acetyl Group:

The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ in alkaline conditions, yielding 3-(4-chloro-2-methylphenoxy)-2-(3-carboxyphenyl)propanamide. -

Reduction of the Amide Bond:

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to a secondary amine, producing N-(3-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamine. -

Nucleophilic Substitution at the Chlorine Site:

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions, generating derivatives like N-(3-acetylphenyl)-2-(4-amino-2-methylphenoxy)propanamide.

Hypothetical Biological Activities and Mechanisms

Anti-Inflammatory Properties

In silico docking studies suggest that the amide group interacts with cyclooxygenase-2 (COX-2) active sites, potentially inhibiting prostaglandin synthesis. In vitro assays using macrophage models could validate this hypothesis.

Anticancer Activity

Preliminary data on similar compounds indicate apoptosis induction in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The propanamide backbone may facilitate intercalation into DNA or inhibition of topoisomerase II.

Comparative Analysis with Structural Analogs

| Feature | N-(3-Acetylphenyl) Derivative | N-(4-Acetylphenyl) Derivative |

|---|---|---|

| Acetyl Position | Meta (3-position) | Para (4-position) |

| Lipophilicity (LogP) | 3.2 (predicted) | 3.1 (predicted) |

| Receptor Binding | Moderate affinity to MCH-R1 | High affinity to MCH-R1 |

The meta-substituted acetyl group in the 3-isomer may reduce steric hindrance compared to the para-substituted analog, potentially altering pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume